molecular formula C7H5BrN2O3 B8649410 4-Amino-3-bromo-5-nitro-benzaldehyde

4-Amino-3-bromo-5-nitro-benzaldehyde

Cat. No.: B8649410
M. Wt: 245.03 g/mol
InChI Key: FICJXDDRHKZZLS-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-nitro-benzaldehyde is a multifunctional aromatic aldehyde with a benzene core substituted at positions 3 (bromo), 4 (amino), and 5 (nitro). Its molecular formula is C₇H₅BrN₂O₃, and its calculated molecular weight is 243.90 g/mol. The aldehyde group at position 1 and the electron-withdrawing nitro group at position 5 dominate its reactivity, while the bromo and amino groups contribute to steric and electronic effects. This compound is likely utilized in pharmaceuticals, agrochemicals, or materials science due to its diverse functional handles for further derivatization .

Properties

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

IUPAC Name

4-amino-3-bromo-5-nitrobenzaldehyde

InChI

InChI=1S/C7H5BrN2O3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H,9H2

InChI Key

FICJXDDRHKZZLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Comparison

Key Compounds for Comparison :

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂, MW: 212.24 g/mol) Substituents: Benzyloxy group at position 4. Functional Groups: Aldehyde (position 1), benzyloxy (position 4). Properties: The benzyloxy group enhances lipophilicity, making it less polar than 4-Amino-3-bromo-5-nitro-benzaldehyde. It is often used in protecting-group strategies.

4-Amino-3-bromo-5-nitrobenzotrifluoride (C₇H₄BrF₃N₂O₂, MW: 285.02 g/mol) Substituents: Trifluoromethyl (CF₃) at position 1, amino (position 4), bromo (position 3), nitro (position 5). Functional Groups: CF₃ (electron-withdrawing), nitro, bromo, and amino.

4-Benzyloxy-5-bromo-2-chloropyrimidine (Not a benzaldehyde derivative but structurally relevant for bromo-substitution) Substituents: Bromo (position 5), benzyloxy (position 4), chloro (position 2). Functional Groups: Pyrimidine core with halogen and benzyloxy groups. Properties: Demonstrates how bromo substitution influences heterocyclic systems differently compared to benzene derivatives.

Structural and Electronic Comparison

Property This compound 4-Benzyloxybenzaldehyde 4-Amino-3-bromo-5-nitrobenzotrifluoride
Core Structure Benzaldehyde Benzaldehyde Benzotrifluoride (CF₃-substituted benzene)
Key Substituents 3-Br, 4-NH₂, 5-NO₂ 4-OBz 3-Br, 4-NH₂, 5-NO₂, 1-CF₃
Electron Effects EWG (NO₂, CHO), EDG (NH₂) EDG (OBz) Strong EWG (CF₃, NO₂), EDG (NH₂)
Polarity High (due to NO₂ and NH₂) Moderate (lipophilic OBz group) Moderate (CF₃ enhances polarity)
Reactivity Aldehyde enables nucleophilic additions; nitro supports reductions Aldehyde reactivity; OBz removable via hydrogenation CF₃ stabilizes ring; nitro reducible

Predicted Physical and Chemical Properties

Compound Melting Point (Predicted) Solubility (Predicted) Stability
This compound High (crystalline solid) Low in non-polar solvents Sensitive to light/moisture due to NO₂ and NH₂
4-Benzyloxybenzaldehyde Moderate Soluble in organic solvents Stable under inert conditions
4-Amino-3-bromo-5-nitrobenzotrifluoride Very High Low in water, soluble in DMSO High thermal stability (CF₃ group)

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